molecular formula C27H30N4O4S B2926108 7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-64-3

7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2926108
CAS No.: 688055-64-3
M. Wt: 506.62
InChI Key: UYEQRVQOSNKORX-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a fused bicyclic core with a [1,3]dioxolo group and a sulfanylidene moiety. Its molecular formula is C₃₀H₃₁N₃O₄S, with a molecular weight of 529.65 g/mol .

Properties

IUPAC Name

7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4S/c32-25(30-12-8-20(9-13-30)29-10-2-1-3-11-29)19-6-4-18(5-7-19)16-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h4-7,14-15,20-21H,1-3,8-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNZRSVPEFLJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C20H24N4O3S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

This structure incorporates a bipiperidine moiety and a quinazolinone core, which are known to influence biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to the one exhibit significant antitumor activity. For instance, derivatives of quinazolinone have been shown to inhibit the proliferation of various cancer cell lines. A notable study demonstrated that certain analogs effectively induced apoptosis in HepG2 liver cancer cells through mechanisms involving the mitochondrial pathway and caspase activation .

The proposed mechanism for the antitumor effects involves the inhibition of specific enzymes related to tumor growth. For example:

  • Methionine Aminopeptidase Type II Inhibition : Some derivatives have been identified as potent inhibitors of methionine aminopeptidase II (MetAP II), an enzyme critical for the growth of cancer cells. This inhibition leads to disrupted protein synthesis and subsequent cell death .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1/S phase transition, leading to reduced cell proliferation.

Case Studies

Study ReferenceCell Line TestedObserved EffectMechanism
HepG2Induction of apoptosisInhibition of MetAP II
ZIKVAntiviral activityNot specified
VariousAntitumor effectsEnzyme inhibition

Pharmacological Profile

In addition to antitumor properties, the compound's pharmacological profile suggests potential antiviral activity. Research on related compounds has shown efficacy against viral infections like Zika virus, indicating a broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Core Structural Variations

The quinazolinone core is conserved across analogs, but substituents vary significantly, influencing bioactivity and physicochemical properties:

Compound Name Key Substituents Molecular Weight (g/mol) Reference
Target Compound [1,4'-Bipiperidine]-1'-carbonylphenylmethyl 529.65
4-(9-Hydroxy-8-oxo-2,2-diphenyl-8H-[1,3]dioxolo[4,5-g]chromen-6-yl)phenyl [1,4′-bipiperidine]-1′-carboxylate (7e) [1,4′-Bipiperidine]-1′-carboxylate 647.72
7-{[4-(4-Phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-... (688055-94-9) 4-Phenylpiperazine-1-carbonylphenylmethyl 574.63
2-[(8-Oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-...-quinazolin-6-yl)sulfanyl]acetamide (896682-45-4) Sulfanylacetamide + 4-phenylpiperazine-1-carbonylphenylmethyl 561.67

Key Observations :

  • The bipiperidine moiety (target compound) introduces greater conformational flexibility compared to rigid phenylpiperazine derivatives .

Pharmacological Implications

  • Antiarrhythmic Activity : Derivatives in were synthesized as Nav1.5/Cav1.2 channel blockers, suggesting the target compound may share similar ion channel modulation .
  • Selectivity : Substitutions like bipiperidine vs. phenylpiperazine may alter target specificity. For instance, phenylpiperazine derivatives often exhibit affinity for serotonin/dopamine receptors, whereas bipiperidines may favor ion channels .

Chemical and Spectral Properties

  • IR Spectroscopy : Sulfanylidene groups exhibit strong S-H stretches near 2550 cm⁻¹, while carbonyl peaks (C=O) appear at ~1700 cm⁻¹ .
  • NMR Data: Protons adjacent to the sulfanylidene group resonate at δ 3.8–4.2 ppm (1H NMR), and quaternary carbons in the quinazolinone core appear at δ 160–165 ppm (13C NMR) .

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